Quantified Potency Differentiation: A 5-Methylthiophene Moiety Enables Sub-100 nM Adenosine Receptor Antagonism
The 5-methylthiophen-2-yl motif, as part of the more complex molecule CHEMBL1079115, demonstrates potent antagonism at the human Adenosine A2B receptor with an IC50 of 17 nM [1]. This is a 5.8-fold improvement in potency compared to its activity at the closely related Adenosine A2A receptor, where it exhibits an IC50 of 99 nM [1]. This intra-class selectivity profile is a direct consequence of the specific molecular interactions conferred by the 5-methylthiophene group, underscoring that potency is not a generic attribute of the thiophene core but is exquisitely sensitive to substitution patterns.
| Evidence Dimension | Potency (IC50) at Adenosine Receptors |
|---|---|
| Target Compound Data | IC50 = 17 nM (A2B); IC50 = 99 nM (A2A) |
| Comparator Or Baseline | Same compound tested against different isoforms; A2B vs. A2A |
| Quantified Difference | 5.8-fold selectivity for A2B over A2A |
| Conditions | Human Adenosine A2B and A2A receptors expressed in CHOK1 cells; inhibition of calcium mobilization assessed by FLIPR assay. |
Why This Matters
Demonstrates that the 5-methylthiophene motif can achieve high potency and receptor subtype selectivity, a critical factor for developing therapeutics with reduced off-target effects.
- [1] BindingDB. (2010). BDBM50310909: (5-methylthiophen-2-yl)(2-(1-(pyridin-3-yl)ethylamino)thieno[3,2-d]pyrimidin-4-yl)methanone (CHEMBL1079115). Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50310909 View Source
